![molecular formula C22H28N4O4S B2524360 Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 869342-98-3](/img/structure/B2524360.png)
Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Drug Development
The synthesis of 3,4-dihydropyrimidinones (DHPMs) , including LaSOM® 293, has been a focus in medicinal chemistry. DHPMs exhibit diverse pharmacological effects, and their structural variations allow for the development of novel drugs. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .
Antimicrobial Activity
LaSOM® 293’s unique structure, incorporating a triazole ring, may contribute to its antimicrobial properties. Researchers have explored its potential as an antibacterial or antifungal agent. Investigating its activity against specific pathogens could yield valuable insights .
Anti-inflammatory Effects
Given the presence of the thiazole moiety, LaSOM® 293 might exhibit anti-inflammatory properties. Researchers could explore its impact on inflammatory pathways, potentially identifying novel therapeutic targets .
Neuroprotective Potential
The phenyl-triazole group in LaSOM® 293 suggests possible interactions with neuronal receptors. Investigating its neuroprotective effects or its ability to modulate neurotransmitter systems could be worthwhile .
Metabolic Disorders
LaSOM® 293’s tetrahydropyrimidine core resembles certain bioactive compounds. Researchers could explore its potential in managing metabolic disorders such as diabetes or obesity. Its impact on glucose metabolism or lipid homeostasis warrants investigation .
Chemical Biology and Enzyme Inhibition
LaSOM® 293’s synthesis via the Biginelli reaction and Huisgen 1,3-dipolar cycloaddition highlights its utility in chemical biology. Researchers could use it as a probe to study enzyme function or inhibition. Understanding its interactions with specific enzymes may reveal new therapeutic avenues .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological effects, which suggests that this compound may also have diverse effects .
properties
IUPAC Name |
ethyl 1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-4-29-17-10-8-15(9-11-17)18(19-20(27)26-22(31-19)23-14(3)24-26)25-12-6-7-16(13-25)21(28)30-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAOEHWWDROFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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